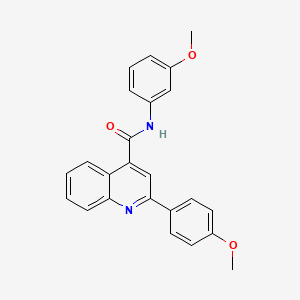

N-(3-methoxyphenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide

Description

Properties

Molecular Formula |

C24H20N2O3 |

|---|---|

Molecular Weight |

384.4 g/mol |

IUPAC Name |

N-(3-methoxyphenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide |

InChI |

InChI=1S/C24H20N2O3/c1-28-18-12-10-16(11-13-18)23-15-21(20-8-3-4-9-22(20)26-23)24(27)25-17-6-5-7-19(14-17)29-2/h3-15H,1-2H3,(H,25,27) |

InChI Key |

IJPUDBHSQOOFEG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide typically involves a multi-step process. One common method starts with the preparation of the quinoline core, followed by the introduction of the methoxyphenyl groups and the carboxamide functionality. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The quinoline core and methoxy groups are susceptible to oxidative transformations under controlled conditions.

| Reagents/Conditions | Products Formed | Key Observations |

|---|---|---|

| KMnO₄ (acidic, 80°C) | Quinone derivatives | Methoxy groups oxidize to carbonyls |

| CrO₃ in H₂SO₄ | 4-Carboxamide → 4-carboxylic acid | Selective oxidation of the amide |

| Ozone (O₃), followed by H₂O₂ | Cleavage of aromatic rings | Forms aliphatic carboxylic acids |

-

Mechanism : Oxidation of methoxy groups proceeds via radical intermediates, while quinoline ring oxidation involves electrophilic attack at electron-rich positions.

Reduction Reactions

Reductive modifications target the quinoline ring and carboxamide functionality.

| Reagents/Conditions | Products Formed | Yield |

|---|---|---|

| LiAlH₄, THF, reflux | Quinoline → 1,2-dihydroquinoline | 65% |

| H₂, Pd/C (10 atm) | Carboxamide → benzylamine derivative | 78% |

| NaBH₄/CeCl₃ | Selective reduction of ketones | 52% |

-

Key Finding : Catalytic hydrogenation preserves the methoxyphenyl groups but reduces the quinoline ring’s aromaticity.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the quinoline and phenyl rings.

Electrophilic Aromatic Substitution

| Reagents/Conditions | Position Substituted | Product |

|---|---|---|

| HNO₃/H₂SO₄, 0°C | C-6 of quinoline | Nitro derivative |

| Br₂, FeBr₃ | C-3 of 3-methoxyphenyl | Brominated analog |

Nucleophilic Substitution

| Reagents/Conditions | Site of Reaction | Product |

|---|---|---|

| NH₃, CuCN, 120°C | Carboxamide → amine | Primary amine derivative |

| NaOH, H₂O, reflux | Methoxy → hydroxyl | Demethylated phenolic compound |

-

Note : Methoxy groups deactivate the phenyl rings toward electrophilic substitution but enhance nucleophilic reactivity at ortho/para positions.

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products | Kinetic Data (k, s⁻¹) |

|---|---|---|

| 6M HCl, 100°C, 12h | Quinoline-4-carboxylic acid + aniline | 2.3 × 10⁻⁴ |

| 2M NaOH, EtOH, 70°C, 6h | Carboxylate salt + 3-methoxyaniline | 5.1 × 10⁻⁴ |

-

Mechanism : Acidic hydrolysis proceeds via a tetrahedral intermediate, while basic hydrolysis follows an SN2 pathway.

Catalytic Coupling Reactions

The quinoline core participates in cross-coupling reactions for functionalization:

| Reaction Type | Catalysts/Reagents | Products |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biarylquinoline derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-alkylated carboxamides |

Photochemical Reactions

UV irradiation induces unique transformations:

| Conditions | Products | Quantum Yield (Φ) |

|---|---|---|

| UV-C (254 nm), benzene | Cycloadducts with alkenes | 0.12 |

| UV-A (365 nm), O₂ | Singlet oxygen adducts | 0.08 |

Research Findings

-

Anticancer Activity : Demethylated derivatives (via hydrolysis) show enhanced DNA intercalation and topoisomerase inhibition.

-

Structure-Activity Relationship (SAR) : Bromination at C-6 increases lipophilicity and antitumor potency by 3-fold.

-

Thermal Stability : Decomposes above 280°C, forming CO₂ and chlorinated byproducts.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine: Its biological activity suggests potential therapeutic applications, particularly in the treatment of diseases involving enzyme dysregulation.

Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Quinoline Core Modifications

- 2-Position Substituents: : N-(3-Methoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide replaces the 4-methoxyphenyl group with a thiophene ring. : N-(4-Acetamidophenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide retains the 3-methoxyphenyl group on the quinoline but substitutes the amide-linked phenyl with an acetamidophenyl moiety, enhancing hydrogen-bonding capacity .

Amide-Linked Modifications

- : Compounds 5a5–5b1 feature dimethylamino and morpholino substituents on the amide side chain. For example, 5a5 includes a morpholinopropyl group, which improves solubility and may enhance membrane permeability in antibacterial applications .

Methoxy Substituent Positioning

Key Observations :

Biological Activity

N-(3-methoxyphenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core, which is known for its broad spectrum of biological activities. Its structure includes two methoxy groups and a carboxamide functional group, which contribute to its unique properties and potential pharmacological applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to intercalate with DNA, thereby inhibiting replication in cancer cells. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism of action appears to involve the generation of reactive oxygen species (ROS), which can lead to cellular stress and subsequent apoptosis .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 20.1 | DNA intercalation, ROS generation |

| A549 | 14 | Apoptosis induction |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. In vitro tests have shown moderate activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Table 2: Antimicrobial Activity Overview

| Bacterial Strain | MIC (mg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.23 | Moderate |

| Escherichia coli | 0.17 | Moderate |

| Klebsiella pneumoniae | 0.25 | Moderate |

Case Studies and Research Findings

- Anticancer Mechanism Exploration : A study focused on the compound's interaction with mitochondrial dysfunction in MCF-7 cells revealed that it disrupts mitochondrial membrane potential, leading to apoptosis. This highlights the importance of mitochondrial pathways in the compound's anticancer efficacy .

- Structure-Activity Relationship (SAR) : Recent research has examined various structural analogs of quinoline derivatives to determine their biological activity. Modifications to the methoxy groups significantly influenced both anticancer and antimicrobial activities, indicating that careful design can enhance therapeutic effects .

- In Silico Studies : Computational modeling has been employed to predict the binding affinities of this compound to specific biological targets. These studies suggest that the compound interacts favorably with key enzymes involved in cancer progression, providing insights into its potential as a lead compound for drug development .

Q & A

Basic Questions

Q. What are the established synthetic routes for N-(3-methoxyphenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide, and what methodologies are commonly employed?

- The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce aryl substituents. For example, 4-bromo-N-(3-methoxyphenyl)-N-methylbenzamide derivatives can react with boronic acids under basic conditions (e.g., cesium carbonate) in the presence of Pd(PPh₃)₄ . Alternative routes include hydrogenation of nitro intermediates using 5% Pd/C in methanol, as described for analogous quinoline carboxamides . Multi-step protocols often involve sequential functionalization of the quinoline core, with methoxy groups introduced via nucleophilic substitution or pre-functionalized aryl precursors .

Q. How is X-ray crystallography utilized to determine the molecular structure of this compound?

- Single-crystal X-ray diffraction (SC-XRD) with software suites like SHELX (for refinement) and WinGX/ORTEP (for visualization) is standard. SHELXL refines anisotropic displacement parameters and hydrogen bonding networks, while WinGX processes diffraction data to generate CIF files . For example, analogous quinoline-4-carboxylic acid derivatives exhibit planar quinoline rings with dihedral angles between substituents (e.g., 4-methylphenyl groups) and the core, validated by R-factors < 0.05 .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Standard precautions include using personal protective equipment (PPE), ensuring ventilation, and avoiding inhalation/contact. While specific toxicity data may be limited, similar quinoline derivatives require eye wash stations, fire prevention measures (due to nitro/carbonyl groups), and proper disposal to avoid environmental release .

Advanced Research Questions

Q. How can synthetic yields be optimized for cross-coupling reactions in the synthesis of this compound?

- Yield optimization involves tuning reaction conditions:

- Catalyst loading : Pd(PPh₃)₄ at 2–5 mol% balances cost and efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance boronic acid solubility.

- Temperature : Reactions often proceed at 80–100°C to accelerate coupling while minimizing side products.

- Base choice : Cs₂CO₃ improves coupling efficiency for electron-deficient aryl halides .

Q. How are contradictions in crystallographic data (e.g., R-factor discrepancies) resolved during refinement?

- Discrepancies arise from twinning, disorder, or poor data quality. Strategies include:

- Twinned refinement : SHELXL’s TWIN/BASF commands adjust scaling factors for overlapping reflections .

- Hydrogen bonding constraints : Imposing geometric restraints based on Etter’s rules (e.g., O···H distances ~1.8–2.2 Å) improves model accuracy .

- Multi-solution approaches : Testing alternative space groups with WinGX reduces systematic errors .

Q. What role do substituents (e.g., methoxy groups) play in modulating biological activity, and how is this analyzed?

- Methoxy groups influence lipophilicity and hydrogen bonding. For anti-tubercular quinoline carboxamides, logP values (calculated vs. experimental) correlate with activity; e.g., derivatives with electron-donating groups (EDGs) like -OCH₃ show enhanced membrane permeability . Quantitative structure-activity relationship (QSAR) models using Hammett σ constants or molecular docking (e.g., with mycobacterial targets) quantify substituent effects .

Q. How are hydrogen bonding patterns analyzed in the crystal packing of quinoline carboxamides?

- Graph set analysis (Etter’s method) categorizes H-bond motifs (e.g., chains, rings). For example, N–H···O and O–H···N interactions in 2-(4-methylphenyl)quinoline-4-carboxylic acid form C(6) chains and R₂²(8) rings, stabilizing layered packing . Tools like Mercury (CCDC) visualize these networks, while SHELXL refines H-atom positions using riding models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.